![molecular formula C14H20N2O2 B177489 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde CAS No. 100875-69-2](/img/structure/B177489.png)

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

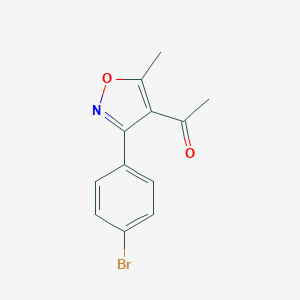

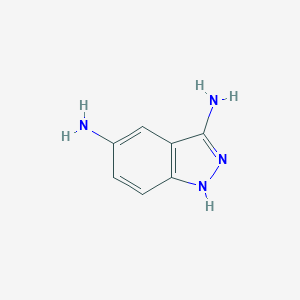

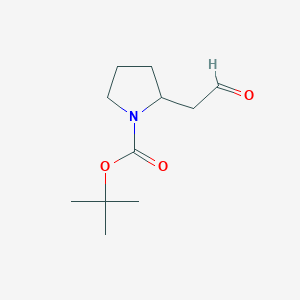

“4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32 . The IUPAC name for this compound is 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzaldehyde .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at ambient temperature .Scientific Research Applications

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde has been used in numerous scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyrimidines and purines, which are important intermediates in the synthesis of drugs. In addition, this compound has been used in the synthesis of various antibiotics, such as penicillin and cephalosporin, and antiviral agents, such as acyclovir. It has also been used in the synthesis of anti-cancer drugs, such as doxorubicin.

Mechanism of Action

Target of Action

Related compounds such as 2- (4-methyl-piperazin-1-yl)-ethylamine and 4- [2- (4-Methyl-piperazin-1-yl)-ethyl]-phenylamine

Mode of Action

It’s worth noting that a compound with a similar structure, (4- (bis (4-fluorophenyl)methyl)piperazin-1-yl) (cyclohexyl)methanone hydrochloride (ldk1229), was found to bind more selectively to cannabinoid receptor type 1 (cb1) than to cannabinoid receptor type 2 . This suggests that “4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde” might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential interaction with cannabinoid receptors mentioned above , it’s plausible that this compound could influence pathways related to pain perception, mood, and memory, among others, which are known to be modulated by these receptors.

Pharmacokinetics

A group of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles and their 5 substituted derivatives were found to have promising absorption, distribution, metabolism, and excretion calculations (adme) . This might suggest similar pharmacokinetic properties for the compound .

Result of Action

It was observed that compounds with similar structures produced loss of cell viability of mcf-10a cells . This suggests that “this compound” might have similar effects.

Advantages and Limitations for Lab Experiments

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible chemical. In addition, this compound is soluble in water and alcohol, making it easy to work with in a laboratory setting. However, this compound is toxic and should be handled with caution. It should only be used in a well-ventilated area and protective equipment should be worn.

Future Directions

The future directions for 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. In addition, further research is needed to explore the potential for this compound to be used as a therapeutic agent for the treatment of various diseases. Finally, further research is needed to explore the potential for this compound to be used in the synthesis of novel drugs.

Synthesis Methods

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is synthesized through a multi-step reaction process. The first step involves the reaction of 4-methylpiperazine with ethyl chloroformate in the presence of a base, such as sodium hydroxide, to form the ethyl ester of 4-methylpiperazine. This reaction is then followed by the reaction of the ethyl ester with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form this compound. The reaction is typically carried out in a solvent, such as dimethylformamide, and yields a product that is purified by recrystallization.

Safety and Hazards

properties

IUPAC Name |

4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAKHJJMBZUXKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359633 |

Source

|

| Record name | 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100875-69-2 |

Source

|

| Record name | 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)